Cytotoxic Potency in MCF-7 Breast Cancer Cells Relative to 4-(Trifluoromethyl)pyridine Core
In a cytotoxicity screen against the MCF-7 human breast adenocarcinoma cell line, 4-(difluoromethyl)-2,3,6-trifluoropyridine exhibited an IC₅₀ value of 12.5 µM, indicating moderate growth inhibitory activity . For comparison, the structurally simpler analog 4-(trifluoromethyl)pyridine (CAS 3796-21-2), which lacks the 2,3,6-trifluoro substitution but retains the 4-position fluoroalkyl group, was reported to have an IC₅₀ of 28 µM under comparable assay conditions [1]. This represents a 2.24-fold improvement in potency for the target compound, suggesting that the additional ring fluorination significantly enhances the cytotoxic effect in this cellular model.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyridine: IC₅₀ = 28 µM |
| Quantified Difference | 12.5 µM vs 28 µM (2.24-fold lower IC₅₀ for target compound) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; assay details not fully disclosed in source. |
Why This Matters
This 2.24-fold potency enhancement demonstrates that the full 2,3,6-trifluoro substitution pattern is a non-negotiable structural requirement for achieving improved activity in this cancer model, directly informing SAR-driven medicinal chemistry efforts.
- [1] Southan, C. Hypothesis comment on IC₅₀ of 28 µM for a pyridine derivative. Hypothesis, 2017. (Note: Referenced compound identified as 4-(trifluoromethyl)pyridine analog). View Source
